molecular formula C9H12S B1630042 2,4,5-Trimethylthiophenol CAS No. 58348-14-4

2,4,5-Trimethylthiophenol

Cat. No.: B1630042
CAS No.: 58348-14-4
M. Wt: 152.26 g/mol
InChI Key: JSYBJWAZPHAASJ-UHFFFAOYSA-N
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Description

2,4,5-Trimethylthiophenol is an organic compound with the molecular formula C9H12S. It is a derivative of thiophenol, where three methyl groups are substituted at the 2nd, 4th, and 5th positions of the benzene ring. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylthiophenol can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trimethylbenzene with sulfur in the presence of a catalyst. This reaction typically occurs under high-temperature conditions to facilitate the formation of the thiophenol derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,4,5-Trimethylthiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylthiophenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may act through similar mechanisms as other thiophenol derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylthiophenol
  • 2,3,5-Trimethylthiophenol
  • 2,4,5-Trimethylphenol

Uniqueness

2,4,5-Trimethylthiophenol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution reactions and have distinct biological activities .

Properties

IUPAC Name

2,4,5-trimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYBJWAZPHAASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625152
Record name 2,4,5-Trimethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58348-14-4
Record name 2,4,5-Trimethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethylthiophenol
Reactant of Route 2
2,4,5-Trimethylthiophenol
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2,4,5-Trimethylthiophenol
Reactant of Route 4
Reactant of Route 4
2,4,5-Trimethylthiophenol
Reactant of Route 5
2,4,5-Trimethylthiophenol
Reactant of Route 6
2,4,5-Trimethylthiophenol

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